molecular formula C36H62O9 B2723372 Mogroside I E1 CAS No. 88901-39-7

Mogroside I E1

Cat. No. B2723372
CAS RN: 88901-39-7
M. Wt: 638.883
InChI Key: LLZGAVAIPZROOJ-JKXZFMPMSA-N
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Description

Mogroside I E1 is a triterpenoid glycoside and a nonsugar sweetener . Mogrosides are sweeter than sucrose and exhibit antioxidant, antidiabetic, and anticancer activities .


Synthesis Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .


Molecular Structure Analysis

Mogroside I E1 is a triterpenoid glycoside . Its molecular structure consists of mogrol, also called aglycone, and glycosylated sugar moieties linked by β-linkage .


Chemical Reactions Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .


Physical And Chemical Properties Analysis

Mogroside I E1 has a molecular weight of 638.87 and its formula is C36H62O9 . It is a solid substance that is soluble in DMSO at 30 mg/mL (ultrasonic) . It should be stored at 4°C and protected from light .

Scientific Research Applications

Biotransformation and Purification

Mogrosides, including Mogroside I E1, are major triterpenoidal saponins found in Siraitia grosvenorii, used globally as natural food sweeteners. A notable study focused on the biotransformation of mogrosides by Ganoderma lucidum mycelium to enrich mogroside III E, an intensely sweet compound with blood glucose regulating properties. This research developed an efficient method for mogroside III E purification, which could be applied in industrial processes (Chiu et al., 2020).

Hypoglycemic Effects

A study evaluating mogroside derivatives, including mogroside III, IV, V, and Siamenoside I, demonstrated significant hypoglycemic effects. These compounds, particularly Mogroside V, exhibited a pronounced effect on restoring glucose metabolism and insulin resistance in HepG2 cells and type 2 diabetes mellitus (T2DM) rats. The study highlighted the potential of mogrosides in treating insulin resistance and enhancing glycogen synthesis through the PI3K/Akt pathway (Liu et al., 2019).

Metabolic Engineering for Mogrosides Synthesis

Research in plant metabolic engineering has focused on synthesizing mogrosides, including Mogroside I E1, in plants like Nicotiana benthamiana and Arabidopsis thaliana. This approach used an in-fusion based gene stacking strategy for assembling mogrosides synthase genes, potentially offering a green toolkit for mogroside production (Liao et al., 2022).

In Vitro and In Vivo Metabolism

A comprehensive study explored the in vitro and in vivo metabolism of Mogroside V, a cucurbitane-type saponin, and identified its metabolic pathways, including deglycosylation, hydroxylation, and dehydrogenation. This research provided insights into the in vivo distribution and bioactivities of mogroside V and its metabolites, including Mogroside I E1 (Xu et al., 2015).

Biosynthesis Pathway Characterization

Another study focused on characterizing the biosynthesis pathway of mogrosides in Siraitia grosvenorii. It identified key enzymes like cucurbitadienol synthase (CbQ) and UDP glycosyltransferases (UGTs), crucial for mogroside synthesis. These findings contribute to the understanding of mogroside biosynthesis, including that of Mogroside I E1 (Dai et al., 2015).

Antioxidant and Anti-inflammatory Effects

Mogroside V, closely related to Mogroside I E1, has been shown to have antioxidant and anti-inflammatory effects. A study on ovalbumin-induced pulmonary inflammation in mice revealed that mogroside V reduced inflammation and modulated inflammatory cytokines, suggesting similar potential for Mogroside I E1 (Dou et al., 2022).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZGAVAIPZROOJ-FDWAMWGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317186
Record name Mogroside I-E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mogroside I E1

CAS RN

88901-39-7
Record name Mogroside I-E1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88901-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mogroside I-E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
Y Mizushina, T Akihisa, Y Hayakawa… - Letters in Drug …, 2006 - ingentaconnect.com
Mogroside I E1 (compound 3), a steroidal glycoside (ie, mogroside) isolated from traditional Chinese medicinal plants (Momordica grosvenori) selectively inhibited the activities of …
Number of citations: 6 www.ingentaconnect.com
M Ukiya, T Akihisa, H Tokuda, M Toriumi… - Journal of agricultural …, 2002 - ACS Publications
Two new triterpene benzoates, 5-dehydrokarounidiol dibenzoate (1) and karounidiol dibenzoate (2), and two new triterpene glycosides, 5α,6α-epoxymogroside IE 1 (8) and 11-…
Number of citations: 109 pubs.acs.org
R Wang, CH Chiu, TJ Lu, YC Lo - Sweeteners, 2018 - ndl.ethernet.edu.et
… Maltase, an α-glucosidase, converts mogroside V further into mogroside IV E, mogroside III E, MG II E, mogroside I E1, and 11-oxo-mogroside I E1 [35]. To a great extent, Zhou et al.[48] …
Number of citations: 3 ndl.ethernet.edu.et
S Zhang, ZM Tao, Y Zhang, ZW Shen, GW Qin - Chin J Nat Med, 2010 - researchgate.net
… , the compounds were identified as kaempferol (1), β-sitosterol (2), cucurbitacin D (3), methyl gallate (4), ethyl gallate (5), quercetin (6), 3,4-dihydroxybenzoic acid (7), mogroside I E1 (8)…
Number of citations: 12 www.researchgate.net
H Wagner, R Bauer, D Melchart, PG Xiao… - … Fingerprint Analysis of …, 2015 - Springer
of the drug: Ovoid, elliptical or spherical, 4.5–8.5 cm long, 3.5–6 cm in diameter. Externally brown, yellowish-brown or greenish-brown, marked with dark-coloured patches and covered …
Number of citations: 0 link.springer.com
A Muñoz-Labrador… - Critical Reviews in …, 2023 - Taylor & Francis
… The first studies consisted of enzymatic modifications using α-glucosidases to convert mogroside V further into mogrosides IV E, III E, II E, I E1, and 11-oxo-mogroside I E1 [Citation139], …
Number of citations: 0 www.tandfonline.com
张盛, 陶正明, 张毅, 沈征武, 秦国伟 - 中国天然药物: 英文版, 2010 - cqvip.com
目的:研究秃瓣杜英Elaeocarpus glabripetalus Merr.茎叶的化学成分.方法:采用硅胶柱色谱,SephadexLH,20柱色谱,ODS反相柱色谱等方法对秃瓣杜荚茎叶95%乙醇提取物进行分离和纯化,…
Number of citations: 3 www.cqvip.com

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